3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide
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Overview
Description
N-β-Alanyldopamine hydrochloride, commonly referred to as NBAD hydrochloride, is a significant derivative of dopamine found in the haemolymph of insects. This compound plays a crucial role in the metabolism of catecholamines, particularly in the sclerotization process of insect cuticles, which involves the hardening and pigmentation of the cuticle .
Preparation Methods
Synthetic Routes and Reaction Conditions
NBAD hydrochloride can be synthesized by coupling the acid component of N-(β-alanine) with the amine component of dopamine in an aqueous solution. One method involves the use of Boc-BA-ONSu (N-(tert-butoxycarbonyl)-β-alanine N-hydroxysuccinimide ester) and triethylamine in dimethylformamide. The reaction mixture is stirred at room temperature, followed by purification steps involving citric acid and water washes, and recrystallization from 2-propanol .
Industrial Production Methods
While specific industrial production methods for NBAD hydrochloride are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
NBAD hydrochloride undergoes several types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions
Substitution: Reagents such as Boc-BA-ONSu and triethylamine are used in the synthesis and modification of NBAD.
Major Products Formed
Scientific Research Applications
NBAD hydrochloride has several scientific research applications:
Mechanism of Action
NBAD hydrochloride exerts its effects primarily through its role as a substrate for phenoloxidase enzymes. The oxidation of NBAD leads to the formation of quinone adducts, which are crucial for the sclerotization and pigmentation of insect cuticles. The molecular targets include phenoloxidase, quinone isomerase, and quinone methide isomerase, which facilitate the conversion of NBAD into its active forms .
Comparison with Similar Compounds
Similar Compounds
N-acetyldopamine (NADA): Another catecholamine used in the sclerotization of insect cuticles, but it results in colorless cuticles compared to the brown coloration from NBAD.
Dopamine: The precursor to NBAD, involved in various metabolic pathways in both insects and mammals.
Uniqueness
NBAD hydrochloride is unique due to its specific role in the pigmentation and hardening of insect cuticles. Unlike NADA, which produces colorless cuticles, NBAD leads to the formation of brown cuticles through the production of quinone adducts .
Properties
CAS No. |
54653-62-2 |
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Molecular Formula |
C11H16N2O3 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C11H16N2O3/c12-5-3-11(16)13-6-4-8-1-2-9(14)10(15)7-8/h1-2,7,14-15H,3-6,12H2,(H,13,16) |
InChI Key |
KGZWXTYWZFMLSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCNC(=O)CCN)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)CCN)O)O |
54653-62-2 | |
Synonyms |
N(beta)-alanyldopamine N-beta-alanyldopamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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